molecular formula C29H34N6O5 B12202338 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12202338
M. Wt: 546.6 g/mol
InChI Key: TXPARDHZEOAETJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Properties

Molecular Formula

C29H34N6O5

Molecular Weight

546.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C29H34N6O5/c1-38-23-8-7-20(18-24(23)39-2)9-10-31-28(36)21-19-22-27(32-25-6-3-4-12-34(25)29(22)37)35(26(21)30)13-5-11-33-14-16-40-17-15-33/h3-4,6-8,12,18-19,30H,5,9-11,13-17H2,1-2H3,(H,31,36)

InChI Key

TXPARDHZEOAETJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCCN5CCOCC5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the dimethoxyphenyl and morpholinylpropyl groups. The final step involves the formation of the imino and oxo functionalities under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This can convert the imino group to an amine, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[840

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

    Medicine: It has potential as a therapeutic agent due to its ability to modulate specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-piperidin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-pyrrolidin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

What sets N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications where precise molecular interactions are required.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in medical research.

Molecular Characteristics

PropertyValue
Molecular Formula C29H28N6O4
Molecular Weight 524.6 g/mol
IUPAC Name This compound
InChI InChI=1S/C29H28N6O4/c1-18...

The compound features a triazatricyclo core and various functional groups that contribute to its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. It may modulate the activity of enzymes or receptors involved in critical pathways such as inflammation and cancer progression. The binding of this compound to its targets can lead to:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes that promote tumor growth or inflammatory responses.
  • Receptor Modulation : The compound could alter receptor signaling pathways that are crucial for cellular communication and function.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : Research indicates that derivatives of similar compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation1. The unique triazatricyclo structure enhances its binding affinity to target proteins involved in cancer pathways.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines2. This suggests that N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo may also possess similar anti-inflammatory properties.
  • Neuroprotective Properties : Some studies suggest that compounds with morpholine groups can provide neuroprotection by modulating neurotransmitter systems3. This opens avenues for exploring its use in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with related derivatives:

Compound NameBiological ActivityReference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxoAnticancer and anti-inflammatory
N-[3-fluoro-4-(morpholinyl)phenyl]-N'-(4-fluorophenyl)cyclopropaneModulates kinase activity
7-Imidazolyl-substituted flavonesAntiviral properties

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